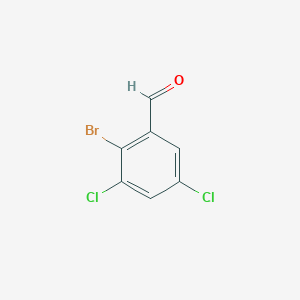

2-Bromo-3,5-dichlorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

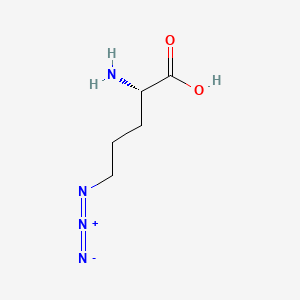

2-Bromo-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It has an average mass of 253.908 Da and a monoisotopic mass of 251.874420 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dichlorobenzaldehyde consists of a benzene ring substituted with a bromine atom, two chlorine atoms, and an aldehyde group . The exact positions of these substituents can be inferred from the name of the compound: the bromine atom is on the second carbon of the ring, while the chlorine atoms are on the third and fifth carbons, and the aldehyde group is attached to the carbon opposite to the bromine atom.Physical And Chemical Properties Analysis

2-Bromo-3,5-dichlorobenzaldehyde has a molecular refractivity of 50.5±0.3 cm³ . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

2-Bromo-3,5-dichlorobenzaldehyde is utilized in the synthesis of various pharmaceutical compounds. Its reactivity, particularly in the formation of Schiff bases, makes it valuable for creating intermediates that can be further modified to produce drugs with potential antibacterial, antifungal, and anti-inflammatory properties .

Chemical Industry

In the chemical industry, this compound serves as a precursor in the synthesis of more complex organic molecules. It’s used to introduce bromo and dichloro substituents into other chemical structures, which can significantly alter the chemical and physical properties of the resulting compounds .

Flavoring Agents

While 2-Bromo-3,5-dichlorobenzaldehyde itself is not directly used as a flavoring agent, its derivatives may be involved in the synthesis of compounds that contribute to the flavor profiles of various pharmaceutical products, enhancing their palatability and consumer appeal .

Agrochemicals

This compound’s derivatives are explored for their potential use in agrochemicals. The bromo and dichloro groups can be instrumental in creating pesticides and herbicides, contributing to the development of new formulations for crop protection .

Cosmetics

In cosmetic formulations, 2-Bromo-3,5-dichlorobenzaldehyde may be involved in synthesizing compounds that act as preservatives or contribute to the fragrance of the product. However, its use is strictly regulated due to safety concerns .

Textiles and Dyes

The compound is investigated for its application in the synthesis of dyes and pigments for the textile industry. Its halogenated structure can be leveraged to create colorants with specific properties required for dyeing fabrics .

Metal Coordination Chemistry

2-Bromo-3,5-dichlorobenzaldehyde can act as a ligand in metal coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties or potential use in electronic materials .

Analytical Chemistry

Due to its distinctive structural features, this compound can be used as a standard or reagent in analytical chemistry to identify or quantify other substances through techniques like spectroscopy or chromatography .

Safety and Hazards

The safety information for 2-Bromo-3,5-dichlorobenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Eigenschaften

IUPAC Name |

2-bromo-3,5-dichlorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIXEEGWEVEHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,5-dichlorobenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one](/img/structure/B2862709.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2862713.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2862714.png)

![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)

![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)